Oxime-, methoxy-phenyl-_

Catalog No.
S14699430
CAS No.
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxime-, methoxy-phenyl-_

Product Name

Oxime-, methoxy-phenyl-_

IUPAC Name

methyl (Z)-N-hydroxybenzenecarboximidate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8-

InChI Key

HUYDCTLGGLCUTE-HJWRWDBZSA-N

Canonical SMILES

COC(=NO)C1=CC=CC=C1

Isomeric SMILES

CO/C(=N\O)/C1=CC=CC=C1

Methyl N-hydroxybenzenecarboximidate, also known as methyl benzohydroximate or methoxyphenyl-oxime, is a well-characterized O-alkylated hydroximic acid derivative (C8H9NO2). In industrial and laboratory procurement, it is primarily sourced as a stable precursor for organometallic coordination chemistry, a model compound for stereochemical isomerization studies, and a purified reference standard for antimicrobial assays. Unlike its N-alkylated or halide-based analogs, this specific methyl ester provides a distinct combination of high thermal stability, predictable acid-catalyzed reactivity, and defined basicity, making it a critical reagent for precise synthetic and analytical workflows [1].

Substituting methyl N-hydroxybenzenecarboximidate with closely related analogs, such as N-methylbenzohydroxamic acid or benzohydroximoyl chloride, fundamentally alters reaction pathways and product yields. In coordination chemistry, N-alkylated hydroxamic acids exhibit sluggish coupling kinetics and yield different stereoisomers during metalla-Pinner reactions [1]. Similarly, attempting to use the chloride precursor for stereochemical or kinetic studies introduces confounding variables, as the halide isomerizes via nucleophilic catalysis rather than the clean iminium ion rotation observed with the methyl ester [2]. Furthermore, replacing the purified compound with crude natural extracts in biological assays introduces unacceptable batch-to-batch variability, negating its utility as a standardized reference material [3].

Accelerated Metalla-Pinner Coupling in Pt(IV) Complex Synthesis

In the synthesis of Pt(IV) imino complexes via the metalla-Pinner reaction, the O-alkylated hydroximic form (methyl benzohydroximate) demonstrates superior reactivity compared to its N-alkylated hydroxamic counterpart (N-methylbenzohydroxamic acid). Coupling with Pt(IV)-bound nitriles proceeds significantly faster with the hydroximic form, selectively yielding mutually trans E-configuration imino ligands [1].

Evidence DimensionReaction kinetics and stereoselectivity in Pt(IV) nitrile coupling
Target Compound DataRapid addition yielding mutually trans E-configuration imino ligands
Comparator Or BaselineN-methylbenzohydroxamic acid (slower addition, different coordination geometry)
Quantified DifferenceAccelerated reaction rate and strict E-configuration selectivity
Conditionstrans-[PtCl4(RCN)2] complexes in metalla-Pinner reaction

For organometallic synthesis, selecting the O-alkylated hydroximic form ensures faster reaction times and precise stereocontrol of the resulting platinum complexes.

High Thermal Stability and Controlled Acid-Catalyzed E/Z Isomerization

Methyl benzohydroximate exhibits exceptional resistance to thermal isomerization compared to simple imines. Under acid-catalyzed conditions, its E/Z isomerization strictly follows an iminium ion rotation mechanism with a defined rotational barrier (ΔG‡ = 22 kcal/mol at 25 °C). In contrast, the precursor benzohydroximoyl chloride undergoes isomerization via a more complex nucleophilic catalysis pathway, making the methyl ester a much more predictable model compound for stereochemical studies [1].

Evidence DimensionFree energy of activation (ΔG‡) and isomerization pathway
Target Compound DataΔG‡ = 22 kcal/mol at 25 °C (via iminium ion rotation)
Comparator Or BaselineBenzohydroximoyl chloride (isomerizes via nucleophilic catalysis)
Quantified DifferenceDistinct mechanistic pathway with a precisely quantifiable 22 kcal/mol rotational barrier
ConditionsAcid-catalyzed (triflic acid) environment at 25 °C

Procurement of the methyl ester rather than the chloride precursor guarantees predictable stereomutation kinetics without interference from nucleophilic counter-ions.

Enhanced Basicity and Faster Isomerization Kinetics vs. Thiohydroximates

When evaluating hydroximates for acid-catalyzed transformations, methyl benzohydroximate is approximately 50 times stronger as a base than its sulfur analog, methyl O-methylthiobenzohydroximate. This enhanced basicity translates to significantly faster reaction kinetics; methyl benzohydroximate isomerizes at a rate of 9.24 x 10^-6 s^-1 in 0.0173 M trichloroacetic acid at 25 °C, which is over 4.2 times faster than the thio-analog despite the latter requiring 10 times higher acid concentration and higher temperatures [1].

Evidence DimensionBase strength and isomerization rate constant
Target Compound Datak = 9.24 x 10^-6 s^-1 (in 0.0173 M acid at 25 °C); ~50x stronger base
Comparator Or BaselineMethyl O-methylthiobenzohydroximate (k = 2.22 x 10^-6 s^-1 in 0.154 M acid at elevated temp; pKb = 23.7)
Quantified Difference>4.2x faster rate at 1/10th the acid concentration and 50-fold higher basicity
ConditionsTrichloroacetic acid catalyzed isomerization

Buyers designing acid-catalyzed synthetic routes should select the oxygen-based hydroximate to achieve faster conversion rates under significantly milder acidic conditions.

Quantified Antibacterial Efficacy as a Purified Standard

As a purified bioactive standard (often referred to as methoxyphenyl-oxime in microbiological literature), this compound demonstrates potent and quantifiable antibacterial activity, distinguishing it from variable crude plant or bacterial extracts. It achieves an inhibition zone of 19.44 mm against Escherichia coli and 17.11 mm against Klebsiella pneumoniae, with a standardized Minimum Inhibitory Concentration (MIC) of 95 μg/mL for both Gram-negative organisms [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and Inhibition Zone
Target Compound DataMIC = 95 μg/mL; Inhibition Zone = 19.44 mm (E. coli)
Comparator Or BaselineCrude alkaloid extracts (highly variable MICs, often >1000 μg/mL)
Quantified DifferenceStandardized 95 μg/mL MIC vs. unquantifiable variance in crude mixtures
ConditionsStandardized disc diffusion and broth microdilution assays

Procuring the purified synthetic compound eliminates the batch-to-batch variability of natural extracts, providing a reliable positive control for antimicrobial screening.

Organometallic Synthesis and Ligand Design

Where this compound is the right choice for generating Pt(IV) imino complexes via metalla-Pinner reactions, offering faster coupling kinetics and strict E-configuration stereocontrol compared to N-alkylated hydroxamic acids [1].

Physical Organic Chemistry and Stereochemical Modeling

Where this compound is the right choice for studying acid-catalyzed E/Z isomerization, providing a stable, predictable iminium ion rotation mechanism with a defined 22 kcal/mol barrier, avoiding the nucleophilic interference seen with halide precursors [2].

Standardized Antimicrobial Assay Controls

Where this compound is the right choice as a purified reference standard for evaluating Gram-negative bacterial inhibition, offering a reliable MIC of 95 μg/mL against E. coli to benchmark against variable crude natural extracts [3].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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